7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one
Overview
Description
7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one, also known as CPQ, is an organic compound used in a variety of scientific research applications. It is an important compound due to its unique structure and properties, which make it a useful tool for studying the effects of various biological processes. CPQ has been used in a variety of in vivo and in vitro experiments, and has been found to have a wide range of biological activities.
Scientific Research Applications
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo experiments have included the study of its effects on the regulation of gene expression and its role in the development of resistance to certain drugs. In vitro experiments have included studies of its effects on cell proliferation and apoptosis, as well as its ability to modulate the activity of various enzymes.
Mechanism Of Action
The mechanism of action of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is not yet fully understood. It is believed to act by binding to the active site of certain enzymes, which results in a conformational change that alters their activity. It is also believed to interact with certain receptors, which can result in changes in gene expression.
Biological Activity
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a wide range of biological activities. It has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities.
Biochemical And Physiological Effects
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and 5-lipoxygenase. It has also been found to inhibit the growth of certain bacteria, and to reduce inflammation.
Advantages And Limitations For Lab Experiments
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity product. It is also non-toxic and has a long half-life, which allows for sustained effects. The major limitation of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one is that its mechanism of action is not yet fully understood.
Future Directions
The future applications of 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one have yet to be fully explored. Possible future directions include further studies of its mechanism of action, its effects on gene expression, and its ability to modulate the activity of various enzymes. It could also be used in the development of new drugs and therapies. Additionally, further research could be conducted to determine its effects on various diseases, such as cancer and Alzheimer’s disease. Finally, 7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one could be used to develop more efficient and effective laboratory experiments.
properties
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one | |
CAS RN |
142326-59-8 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 701324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-701,324 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-701324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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